molecular formula C16H14F3N5O2S B12265767 3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12265767
M. Wt: 397.4 g/mol
InChI Key: WUVJWLFOMAUTEA-UHFFFAOYSA-N
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Description

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the benzothiazole moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound has potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group and the heterocyclic rings play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.

    Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

    Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.

Uniqueness

3-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to its combination of a trifluoromethyl group, pyrimidine ring, piperazine ring, and benzothiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H14F3N5O2S

Molecular Weight

397.4 g/mol

IUPAC Name

3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C16H14F3N5O2S/c17-16(18,19)13-9-14(21-10-20-13)23-5-7-24(8-6-23)15-11-3-1-2-4-12(11)27(25,26)22-15/h1-4,9-10H,5-8H2

InChI Key

WUVJWLFOMAUTEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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